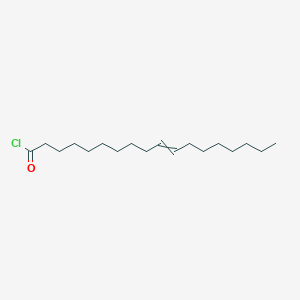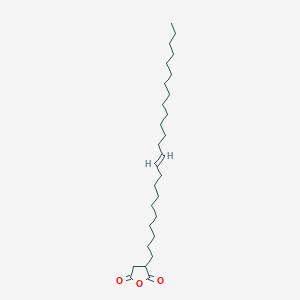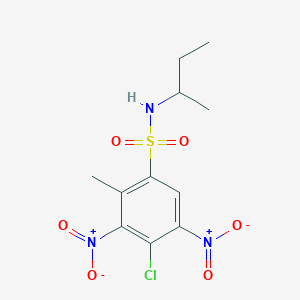
(2S)-N,N,2,6-tetramethylheptanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-N,N,2,6-tetramethylheptanamide is an organic compound with a specific stereochemistry, indicated by the (2S) configuration. This compound is characterized by its heptanamide backbone, with four methyl groups attached at the N, 2, and 6 positions. It is a chiral molecule, meaning it has a non-superimposable mirror image, which can have significant implications in its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N,N,2,6-tetramethylheptanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylheptanoic acid and N,N-dimethylamine.
Amidation Reaction: The key step in the synthesis is the amidation reaction, where the carboxylic acid group of 2,6-dimethylheptanoic acid reacts with N,N-dimethylamine to form the amide bond. This reaction is usually catalyzed by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-N,N,2,6-tetramethylheptanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the amide group to an amine, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups attached to the nitrogen and carbon atoms can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
(2S)-N,N,2,6-tetramethylheptanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it valuable in studying stereochemistry and its effects on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (2S)-N,N,2,6-tetramethylheptanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The exact molecular targets and pathways involved can vary, but the compound’s stereochemistry often plays a crucial role in its activity.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-N,N,2,6-tetramethylheptanamide: The enantiomer of (2S)-N,N,2,6-tetramethylheptanamide, with a different stereochemistry.
N,N-dimethylheptanamide: A similar compound lacking the methyl groups at the 2 and 6 positions.
2,6-dimethylheptanoic acid: The precursor used in the synthesis of this compound.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple methyl groups, which can significantly influence its chemical behavior and interactions with biological systems. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
63702-29-4 |
|---|---|
Fórmula molecular |
C11H23NO |
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
(2S)-N,N,2,6-tetramethylheptanamide |
InChI |
InChI=1S/C11H23NO/c1-9(2)7-6-8-10(3)11(13)12(4)5/h9-10H,6-8H2,1-5H3/t10-/m0/s1 |
Clave InChI |
XRTLQXQUKWARBX-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](CCCC(C)C)C(=O)N(C)C |
SMILES canónico |
CC(C)CCCC(C)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)

![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)
![3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one](/img/structure/B14506799.png)

![2-[(4-Anilinophenyl)methyl]-N-phenylaniline](/img/structure/B14506813.png)



![3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol](/img/structure/B14506831.png)
![2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol](/img/structure/B14506843.png)
